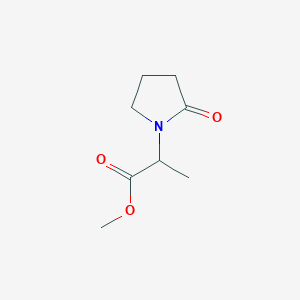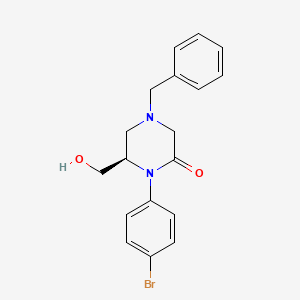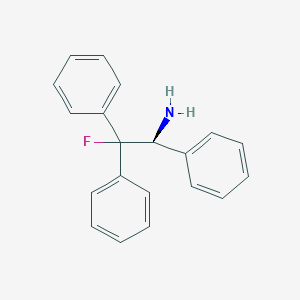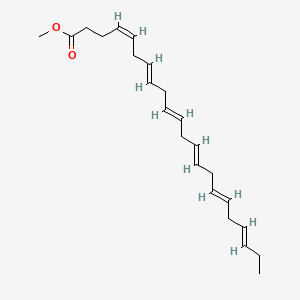
4-Desmethyl Trimethoprim Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Desmethyl Trimethoprim Glucuronide is a metabolite of the antibiotic trimethoprim. Trimethoprim is commonly used in combination with sulfamethoxazole to treat bacterial infections. The glucuronide form is a result of the body’s metabolic processes, specifically glucuronidation, which makes the compound more water-soluble and easier to excrete .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Desmethyl Trimethoprim Glucuronide typically involves the demethylation of trimethoprim followed by glucuronidation. The demethylation can be achieved using various cytochrome P450 enzymes, particularly CYP3A4 . The glucuronidation process involves the addition of glucuronic acid to the demethylated trimethoprim, facilitated by UDP-glucuronosyltransferase enzymes .
Industrial Production Methods: Industrial production of this compound would likely follow similar biochemical pathways, utilizing microbial or enzymatic systems to achieve the necessary transformations. This approach ensures high specificity and efficiency in producing the desired metabolite .
Chemical Reactions Analysis
Types of Reactions: 4-Desmethyl Trimethoprim Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can further modify the compound, potentially leading to the formation of more polar metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This reaction can involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups .
Scientific Research Applications
4-Desmethyl Trimethoprim Glucuronide has several scientific research applications:
Chemistry: It serves as a model compound for studying glucuronidation and other metabolic processes.
Biology: Researchers use it to understand the metabolic pathways and the role of glucuronidation in drug metabolism.
Medicine: It helps in studying the pharmacokinetics and pharmacodynamics of trimethoprim and its metabolites.
Industry: The compound is used in the development of new antibiotics and in the study of antibiotic resistance
Mechanism of Action
The mechanism of action of 4-Desmethyl Trimethoprim Glucuronide involves its role as a metabolite of trimethoprim. Trimethoprim inhibits the bacterial enzyme dihydrofolate reductase, preventing the synthesis of tetrahydrofolic acid, which is essential for bacterial DNA synthesis . The glucuronide form is primarily involved in the excretion process, making the compound more water-soluble and easier to eliminate from the body .
Comparison with Similar Compounds
Trimethoprim: The parent compound, used as an antibiotic.
3-Desmethyl Trimethoprim: Another metabolite of trimethoprim.
Morphine-6-glucuronide: A well-known pharmacologically active glucuronide.
Uniqueness: 4-Desmethyl Trimethoprim Glucuronide is unique due to its specific metabolic pathway and its role in the excretion of trimethoprim. Unlike other metabolites, it undergoes glucuronidation, which significantly enhances its water solubility and facilitates its elimination from the body .
Properties
Molecular Formula |
C19H24N4O9 |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H24N4O9/c1-29-9-4-7(3-8-6-22-19(21)23-16(8)20)5-10(30-2)14(9)31-18-13(26)11(24)12(25)15(32-18)17(27)28/h4-6,11-13,15,18,24-26H,3H2,1-2H3,(H,27,28)(H4,20,21,22,23)/t11-,12-,13+,15-,18+/m0/s1 |
InChI Key |
XAQGCUMMQHSIAG-FRTWLMODSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC)CC3=CN=C(N=C3N)N |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)CC3=CN=C(N=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one](/img/structure/B13411685.png)

![8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13411690.png)


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyoxane-2-carboxylic acid](/img/structure/B13411703.png)





